Propyltris(trimethylsiloxy)silane
Overview
Description
Propyltris(trimethylsiloxy)silane is a siloxane compound with the molecular formula C12H34O3Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and propyl groups, as well as a trimethylsilyl-oxy group. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of Propyltris(trimethylsiloxy)silane typically involves the reaction of hexamethylcyclotrisiloxane with propyltrichlorosilane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Propyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
Propyltris(trimethylsiloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Propyltris(trimethylsiloxy)silane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The trimethylsilyl-oxy group enhances its reactivity, enabling it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes or the modification of target molecules .
Comparison with Similar Compounds
Propyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar trisiloxane backbone but lacks the propyl and trimethylsilyl-oxy groups, making it less reactive in certain applications.
Tetrakis(trimethylsiloxy)silane: This compound has four trimethylsiloxy groups attached to a central silicon atom, providing higher reactivity but different structural properties compared to this compound.
Properties
IUPAC Name |
trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUWEUXLNHYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462462 | |
Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-46-8 | |
Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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